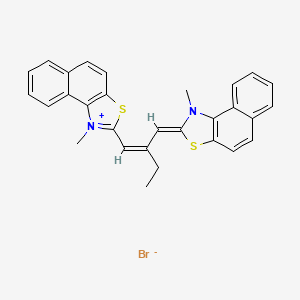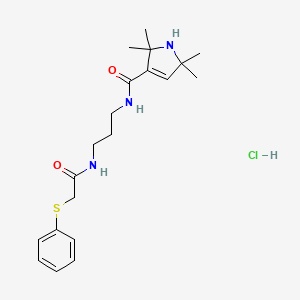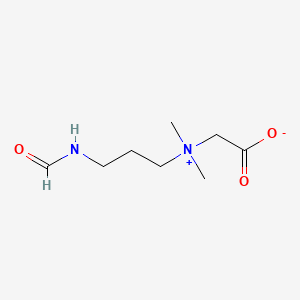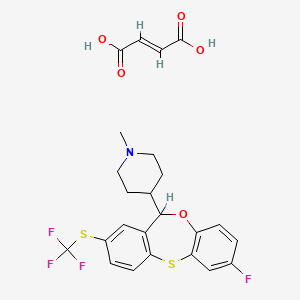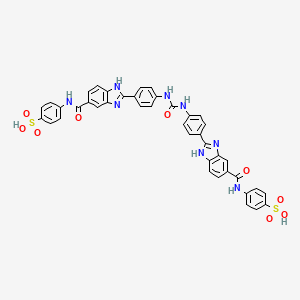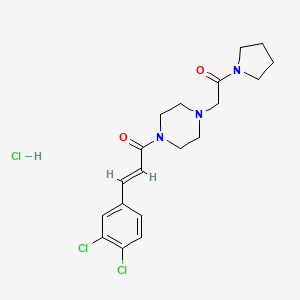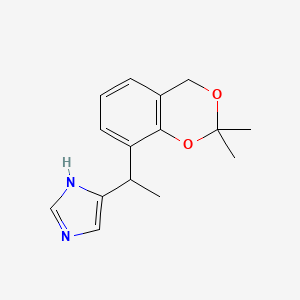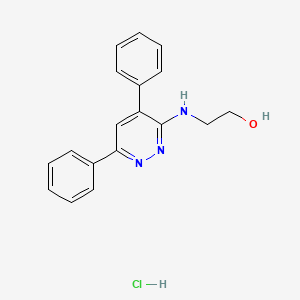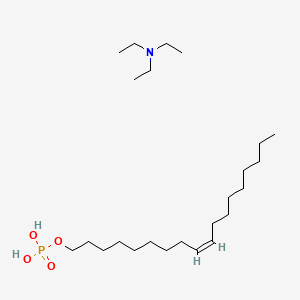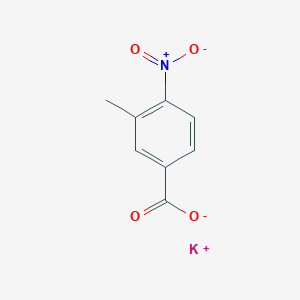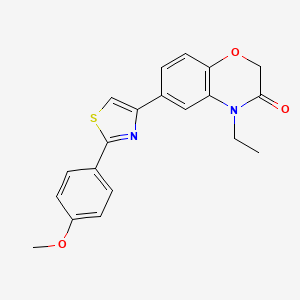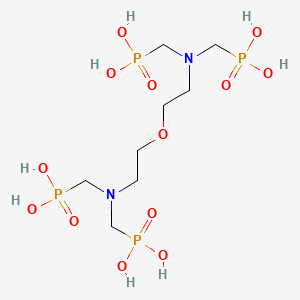
Phosphonic acid, P,P',P'',P'''-(oxybis(2,1-ethanediylnitrilobis(methylene)))tetrakis-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phosphonic acid, P,P’,P’‘,P’‘’-(oxybis(2,1-ethanediylnitrilobis(methylene)))tetrakis- is a complex organophosphorus compound. It is characterized by the presence of multiple phosphonic acid groups attached to a central nitrogen-containing backbone. This compound is known for its high stability and unique chemical properties, making it valuable in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of phosphonic acid, P,P’,P’‘,P’‘’-(oxybis(2,1-ethanediylnitrilobis(methylene)))tetrakis- typically involves the reaction of phosphorous acid with a suitable nitrogen-containing precursor. One common method involves the use of ethylenediamine as the nitrogen source. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using similar principles as the laboratory synthesis. The process is optimized for higher yields and purity, often involving multiple purification steps to remove any impurities. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to ensure the consistency and quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Phosphonic acid, P,P’,P’‘,P’‘’-(oxybis(2,1-ethanediylnitrilobis(methylene)))tetrakis- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: It can be reduced under specific conditions to yield lower oxidation state products.
Substitution: The phosphonic acid groups can participate in substitution reactions, where one or more of the hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonic acid derivatives with additional oxygen atoms, while substitution reactions can produce a variety of functionalized phosphonic acids.
Aplicaciones Científicas De Investigación
Phosphonic acid, P,P’,P’‘,P’‘’-(oxybis(2,1-ethanediylnitrilobis(methylene)))tetrakis- has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: Investigated for its potential as an enzyme inhibitor and its role in biochemical pathways.
Medicine: Explored for its therapeutic potential in treating diseases related to phosphorus metabolism.
Industry: Utilized in the production of flame retardants, water treatment chemicals, and corrosion inhibitors.
Mecanismo De Acción
The mechanism of action of phosphonic acid, P,P’,P’‘,P’‘’-(oxybis(2,1-ethanediylnitrilobis(methylene)))tetrakis- involves its interaction with specific molecular targets. The phosphonic acid groups can bind to metal ions, enzymes, and other biomolecules, altering their activity and function. This binding can inhibit enzyme activity, disrupt metal ion homeostasis, and interfere with various biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
Diethylenetriaminepenta(methylene-phosphonic acid): Another organophosphorus compound with multiple phosphonic acid groups.
Triethylenetetraminehexakis(methylphosphonic acid): A similar compound with a different nitrogen-containing backbone.
Uniqueness
Phosphonic acid, P,P’,P’‘,P’‘’-(oxybis(2,1-ethanediylnitrilobis(methylene)))tetrakis- is unique due to its specific structure, which provides distinct chemical properties and reactivity. Its ability to form stable complexes with metal ions and its versatility in various chemical reactions make it a valuable compound in both research and industrial applications.
Propiedades
Número CAS |
25077-19-4 |
|---|---|
Fórmula molecular |
C8H24N2O13P4 |
Peso molecular |
480.18 g/mol |
Nombre IUPAC |
[2-[2-[bis(phosphonomethyl)amino]ethoxy]ethyl-(phosphonomethyl)amino]methylphosphonic acid |
InChI |
InChI=1S/C8H24N2O13P4/c11-24(12,13)5-9(6-25(14,15)16)1-3-23-4-2-10(7-26(17,18)19)8-27(20,21)22/h1-8H2,(H2,11,12,13)(H2,14,15,16)(H2,17,18,19)(H2,20,21,22) |
Clave InChI |
YSMAMMWBEBTNEH-UHFFFAOYSA-N |
SMILES canónico |
C(COCCN(CP(=O)(O)O)CP(=O)(O)O)N(CP(=O)(O)O)CP(=O)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


